Cas no 2228225-03-2 (tert-butyl N-{1-(hydroxymethyl)cyclobutyl(phenyl)methyl}carbamate)

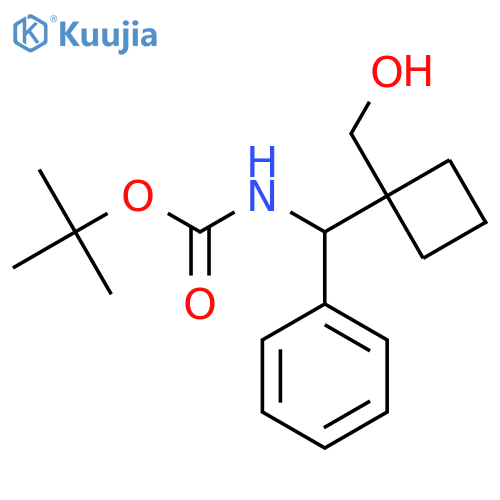

2228225-03-2 structure

商品名:tert-butyl N-{1-(hydroxymethyl)cyclobutyl(phenyl)methyl}carbamate

tert-butyl N-{1-(hydroxymethyl)cyclobutyl(phenyl)methyl}carbamate 化学的及び物理的性質

名前と識別子

-

- tert-butyl N-{1-(hydroxymethyl)cyclobutyl(phenyl)methyl}carbamate

- tert-butyl N-{[1-(hydroxymethyl)cyclobutyl](phenyl)methyl}carbamate

- EN300-1877198

- 2228225-03-2

-

- インチ: 1S/C17H25NO3/c1-16(2,3)21-15(20)18-14(13-8-5-4-6-9-13)17(12-19)10-7-11-17/h4-6,8-9,14,19H,7,10-12H2,1-3H3,(H,18,20)

- InChIKey: MOFFCEXREGUADI-UHFFFAOYSA-N

- ほほえんだ: OCC1(C(C2C=CC=CC=2)NC(=O)OC(C)(C)C)CCC1

計算された属性

- せいみつぶんしりょう: 291.18344366g/mol

- どういたいしつりょう: 291.18344366g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 21

- 回転可能化学結合数: 6

- 複雑さ: 352

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.9

- トポロジー分子極性表面積: 58.6Ų

tert-butyl N-{1-(hydroxymethyl)cyclobutyl(phenyl)methyl}carbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1877198-10.0g |

tert-butyl N-{[1-(hydroxymethyl)cyclobutyl](phenyl)methyl}carbamate |

2228225-03-2 | 10g |

$4974.0 | 2023-06-01 | ||

| Enamine | EN300-1877198-10g |

tert-butyl N-{[1-(hydroxymethyl)cyclobutyl](phenyl)methyl}carbamate |

2228225-03-2 | 10g |

$5467.0 | 2023-09-18 | ||

| Enamine | EN300-1877198-0.5g |

tert-butyl N-{[1-(hydroxymethyl)cyclobutyl](phenyl)methyl}carbamate |

2228225-03-2 | 0.5g |

$1221.0 | 2023-09-18 | ||

| Enamine | EN300-1877198-0.25g |

tert-butyl N-{[1-(hydroxymethyl)cyclobutyl](phenyl)methyl}carbamate |

2228225-03-2 | 0.25g |

$1170.0 | 2023-09-18 | ||

| Enamine | EN300-1877198-5g |

tert-butyl N-{[1-(hydroxymethyl)cyclobutyl](phenyl)methyl}carbamate |

2228225-03-2 | 5g |

$3687.0 | 2023-09-18 | ||

| Enamine | EN300-1877198-0.05g |

tert-butyl N-{[1-(hydroxymethyl)cyclobutyl](phenyl)methyl}carbamate |

2228225-03-2 | 0.05g |

$1068.0 | 2023-09-18 | ||

| Enamine | EN300-1877198-0.1g |

tert-butyl N-{[1-(hydroxymethyl)cyclobutyl](phenyl)methyl}carbamate |

2228225-03-2 | 0.1g |

$1119.0 | 2023-09-18 | ||

| Enamine | EN300-1877198-2.5g |

tert-butyl N-{[1-(hydroxymethyl)cyclobutyl](phenyl)methyl}carbamate |

2228225-03-2 | 2.5g |

$2492.0 | 2023-09-18 | ||

| Enamine | EN300-1877198-1g |

tert-butyl N-{[1-(hydroxymethyl)cyclobutyl](phenyl)methyl}carbamate |

2228225-03-2 | 1g |

$1272.0 | 2023-09-18 | ||

| Enamine | EN300-1877198-1.0g |

tert-butyl N-{[1-(hydroxymethyl)cyclobutyl](phenyl)methyl}carbamate |

2228225-03-2 | 1g |

$1157.0 | 2023-06-01 |

tert-butyl N-{1-(hydroxymethyl)cyclobutyl(phenyl)methyl}carbamate 関連文献

-

Chiharu Ozakai,Kei Kitamura,Mitsuyo Horikawa,To-sho Hoshiyama,Akari Imamura,Tatsuro Yoneyama,Akemi Umeyama,Masaaki Noji,Tetsuto Tsunoda,Hiroto Kaku New J. Chem., 2022,46, 2600-2604

-

Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047

-

Yu-Fei Ao,Christian Malm,Johannes Hunger Dalton Trans., 2018,47, 7883-7887

-

N. D. Vinh,N. V. Dang,T. T. Trang,H. T. Van,T. T. Thao,L. T. Hue,P. T. Tho RSC Adv., 2020,10, 11957-11965

-

Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211

2228225-03-2 (tert-butyl N-{1-(hydroxymethyl)cyclobutyl(phenyl)methyl}carbamate) 関連製品

- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)

- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)

- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)

- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)

- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)

- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)

- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)

- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)

- 57707-64-9(2-azidoacetonitrile)

- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量